1-(2-Iodophenylcarbonyl)pyrrolidine

Description

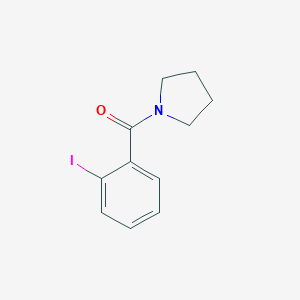

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYMYSSSVQOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 1 2 Iodophenylcarbonyl Pyrrolidine

Mechanistic Pathways of N-Acyl Pyrrolidine (B122466) Transformations

The N-acyl pyrrolidine portion of the molecule is central to a variety of chemical transformations, primarily involving the amide bond and the adjacent pyrrolidine ring.

Nucleophilic Processes at the Amide Carbonyl Center

The amide carbonyl carbon in 1-(2-iodophenylcarbonyl)pyrrolidine is an electrophilic center, albeit a relatively unreactive one compared to ketones or aldehydes. libretexts.org This reduced reactivity is due to the electron-donating resonance effect of the nitrogen atom, which delocalizes its lone pair of electrons into the carbonyl group, decreasing the partial positive charge on the carbonyl carbon. libretexts.org

Despite this, nucleophilic attack at the carbonyl carbon can occur, typically under forcing conditions or with highly reactive nucleophiles. The general mechanism follows a nucleophilic acyl substitution pathway. libretexts.org This proceeds through a tetrahedral intermediate, which then collapses, expelling the leaving group. In the context of amide hydrolysis, for instance, under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by a weaker nucleophile like water. libretexts.org

The reactivity of the amide can be enhanced by coordination to a metal center. For example, the binding of Cu(II) has been shown to result in amide bond cleavage. nih.gov

Amide Bond Rotational Dynamics

The bond between the carbonyl carbon and the pyrrolidine nitrogen exhibits partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of rotational isomers, often referred to as rotamers (E/Z or cis/trans). researchgate.netunipi.itnih.gov The energy barrier to this rotation can be significant enough to allow for the observation of distinct conformers by techniques such as NMR spectroscopy, where separate sets of peaks for each rotamer may be observed. researchgate.netunipi.itnih.gov

The equilibrium between these rotamers is influenced by steric and electronic factors. nih.gov For instance, the steric bulk of substituents on the N-acyl group can influence the stability of the trans-amide bond. researchgate.net In polyhydroxylated N-acyl-pyrrolidine derivatives, the ratio of rotational isomers has been observed to depend on the substitution pattern and configuration of the pyrrolidine ring. unipi.it Computational studies can be employed to model the energy barriers and lowest energy structures of these conformers. nih.gov

Enolate Chemistry and Alpha-Functionalization of the Pyrrolidine Ring

The α-protons on the pyrrolidine ring (adjacent to the carbonyl group) are weakly acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comlibretexts.org The formation of this enolate is a key step in the α-functionalization of the pyrrolidine ring. acs.orgnih.govacs.orgrsc.org However, the formation of enolates from amides is generally more difficult than from ketones or aldehydes due to the electron-donating nature of the nitrogen. masterorganicchemistry.comyoutube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required to deprotonate the α-carbon effectively. libretexts.orgorganicchemistrydata.org

Once formed, the enolate is a powerful nucleophile and can react with various electrophiles to introduce substituents at the α-position. organicchemistrydata.org This allows for the synthesis of a wide range of α-substituted pyrrolidine derivatives. rsc.orgnih.gov For example, the reaction of the enolate with alkyl halides leads to α-alkylation. organicchemistrydata.org

Recent advancements have also explored palladium-catalyzed enantioselective α-C–H coupling of amines, utilizing a directing group to achieve functionalization. nih.gov Another approach involves an "umpolung" transformation, where the α-position of the amide is rendered electrophilic, allowing for reactions with a broad range of nucleophiles. acs.org

Reactivity of the 2-Iodophenyl Moiety

The 2-iodophenyl group provides a second reactive site within the molecule, primarily centered around the carbon-iodine bond.

Activation Modes of Aryl-Iodide Bonds (e.g., hypervalent iodine formation, bond dissociation)

The aryl-iodide bond can be activated through several pathways, enabling a variety of transformations. nih.govacs.org One significant mode of activation is the formation of hypervalent iodine species. nih.govacs.orgnih.gov Oxidation of the iodine atom, for instance with reagents like m-chloroperoxybenzoic acid (mCPBA), can lead to the formation of λ3-iodanes. nih.govchemrxiv.org These hypervalent iodine compounds are highly reactive and can participate in various coupling reactions. nih.govcardiff.ac.uk The relatively low oxidation potential of iodine compared to other halogens makes this a favorable process. nih.govacs.org

Another activation mode involves the dissociation of the aryl-iodide bond. This can be promoted by bases, light (photoinduced dissociation), or electrochemical methods. nih.govacs.org These methods can generate aryl radicals, cations, or anions, which can then be trapped by various reagents to form new C-C and C-heteroatom bonds. nih.govacs.org

The presence of an ortho-directing group, such as the amide in this compound, can influence the reactivity and selectivity of these processes. For example, in the presence of pyridine, ortho-iodobenzamides can undergo a directed nucleophilic aromatic substitution. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The iodophenyl ring can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): In an SEAr reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orglecturio.com The reaction proceeds through a positively charged intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are influenced by the substituents already present on the ring. wikipedia.org Iodine is a deactivating group, meaning it decreases the rate of electrophilic substitution compared to benzene. masterorganicchemistry.com It is, however, an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the iodine atom. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially when electron-deficient, can undergo nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org For an SNAr reaction to occur readily, the aromatic ring usually needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub In the case of this compound, while the carbonyl group is electron-withdrawing, it may not be sufficient to strongly activate the ring for traditional SNAr reactions under mild conditions. However, as mentioned earlier, directed SNAr reactions can occur under specific conditions. rsc.org Another pathway for nucleophilic substitution on aryl halides that lack strong activating groups is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.pubyoutube.com

Organometallic Reactivity (e.g., precursor to aryl Grignard or organolithium reagents)

The carbon-iodine bond in this compound is a key functional group that allows for its conversion into highly reactive organometallic species. These intermediates are fundamental in the formation of new carbon-carbon bonds.

Grignard Reagent Formation: The reaction of an aryl iodide, such as this compound, with magnesium metal results in the formation of an organomagnesium halide, commonly known as a Grignard reagent. masterorganicchemistry.comsigmaaldrich.com This process involves the insertion of magnesium into the carbon-iodine bond. masterorganicchemistry.com These reagents are powerful nucleophiles and strong bases. masterorganicchemistry.comsigmaaldrich.com

Organolithium Reagent Formation: Alternatively, the compound can be converted into an organolithium reagent. This is typically achieved through a metal-halogen exchange reaction, often using an alkyllithium reagent like n-butyllithium at low temperatures. This exchange is an equilibrium process that favors the formation of the more stable organolithium species.

Once formed, these aryl Grignard and organolithium reagents derived from the this compound scaffold are valuable intermediates. Their nucleophilic character allows them to react with a wide array of electrophiles, including aldehydes, ketones, and esters, to create more complex molecular structures. masterorganicchemistry.comyoutube.comyoutube.com

Table 1: Formation of Organometallic Reagents

| Reagent Type | General Reactant | Product |

|---|---|---|

| Grignard Reagent | Magnesium (Mg) | 2-(Pyrrolidine-1-carbonyl)phenylmagnesium iodide |

| Organolithium Reagent | Alkyllithium (e.g., n-BuLi) | 2-(Pyrrolidine-1-carbonyl)phenyllithium |

Domino and Cascade Reactions Involving the Compound Scaffold

The unique structure of this compound and its derivatives makes it an excellent substrate for domino and cascade reactions. These processes, where multiple bond-forming events occur in a single operation, are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. beilstein-journals.org

A notable application involves palladium-catalyzed cascade reactions. For instance, derivatives of the core scaffold can undergo sequences that include migratory insertions of carbenes and subsequent cyclizations. rsc.org In one such process, a reaction between an o-iodo-N-alkenylaniline and a tosylhydrazone, catalyzed by palladium, can lead to the formation of polysubstituted indoles. This cascade involves the sequential migratory insertion of a carbene ligand and a C-C double bond. rsc.org

Similarly, the intramolecular Heck reaction is a powerful tool in this context. While not a direct reaction of this compound itself, related structures demonstrate the principle. For example, 3-{1-[(2-iodophenyl)carbonyl]piperidin-2-yl}prop-2-enoates undergo a palladium-phosphine catalyzed intramolecular Heck reaction to form hexahydropyrido[1,2-b]isoquinolin-6-ones. thieme-connect.de This highlights the potential of the 2-iodophenylcarbonyl moiety to participate in palladium-catalyzed cyclizations, a key step in many cascade sequences.

These reactions underscore the utility of the compound's scaffold in constructing complex, fused heterocyclic systems through efficient, multi-step, one-pot procedures. beilstein-journals.org

Table 2: Examples of Cascade Reactions with Related Scaffolds

| Reaction Type | Catalyst/Reagents | Key Transformation | Product Class |

|---|---|---|---|

| Pd-catalyzed cascade | Palladium catalyst, Tosylhydrazone | Carbene insertion, 5-exo-trig cyclization | Indoles |

| Intramolecular Heck | Palladium-phosphine catalyst | 6-endo-trig cyclization | Fused heterocycles |

Computational and Theoretical Studies on 1 2 Iodophenylcarbonyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. They solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for optimizing the molecular geometry and analyzing the electronic properties of organic molecules.

Geometry Optimization: A DFT calculation would begin by optimizing the geometry of 1-(2-Iodophenylcarbonyl)pyrrolidine to find its lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs) for the heavy iodine atom, such as LANL2DZ, is often employed.

The optimization would yield key structural parameters. For instance, in a study of related 2-iodo-phenyl methyl-amides, the amide C-N bond length was found to be approximately 1.36 Å, indicating significant double bond character, while the C(aryl)-N bond was a longer, single bond of about 1.44 Å. mdpi.com A similar pattern would be expected for this compound.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Benzamide (B126) Derivative

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, especially those involving electron correlation, but at a significantly greater computational expense.

For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results from DFT. They are particularly valuable for calculating precise interaction energies, reaction barriers, and excited state properties. Given the computational cost, these methods are often applied to a DFT-optimized geometry in what is known as a single-point energy calculation.

Conformational Analysis and Dynamics

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de The resulting plot of energy versus the scanned parameter reveals the low-energy conformers (minima) and the transition states (maxima) that connect them.

For this compound, key dihedral angles to scan would be:

C(aryl)-C(aryl)-C(O)-N: Rotation around the bond connecting the phenyl ring to the carbonyl group. This would reveal the preferred orientation of the carbonyl group relative to the iodine atom.

C(aryl)-C(O)-N-C(pyrrolidine): Rotation around the amide bond. This rotation is typically high in energy due to the partial double bond character of the C-N bond, but the scan reveals the energy of this barrier.

Endocyclic Dihedral Angles of the Pyrrolidine (B122466) Ring: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org Computational studies on similar N-acylpyrrolidines show that the N-acyl group can influence the ring's preferred pucker. researchgate.net

Table 2: Example of Conformational Energy Profile from a PES Scan

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.denih.gov It provides a quantitative picture of delocalization and hyperconjugative interactions.

For this compound, NBO analysis would be used to:

Quantify Amide Resonance: It would calculate the stabilization energy associated with the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O). This interaction is responsible for the planarity and rotational barrier of the amide group.

Analyze Phenyl-Carbonyl Conjugation: The analysis would show the extent of electronic communication between the phenyl ring's π system and the carbonyl group. It would quantify the delocalization from the π orbitals of the ring into the π*C=O orbital.

Investigate Other Hyperconjugative Effects: NBO can identify weaker, but structurally significant, interactions, such as those between the C-H or C-C bonds of the pyrrolidine ring and adjacent antibonding orbitals.

NCI analysis is a visualization technique that identifies and characterizes non-covalent interactions within a molecule or between molecules. chemspider.com It is based on the electron density (ρ) and its reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

In the context of this compound, an intramolecular NCI analysis would be particularly insightful for visualizing:

Steric Hindrance: The analysis would generate surfaces indicating steric repulsion between the bulky iodine atom and the pyrrolidine ring, or between hydrogens on the phenyl and pyrrolidine rings. These repulsive interactions play a major role in determining the molecule's preferred conformation.

Weak Attractive Interactions: It could reveal potential weak intramolecular hydrogen bonds, such as a C-H···O interaction between a pyrrolidine C-H and the carbonyl oxygen, or a C-H···I interaction. It could also visualize potential attractive dispersion forces that help stabilize the folded structure of the molecule. The analysis of related 2-iodo-phenyl amides has highlighted the importance of short intermolecular I···O halogen bonds in the solid state, an interaction that could have intramolecular analogues. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the provided search results, the broader application of computational modeling to similar systems involving pyrrolidine derivatives offers a clear precedent. For instance, density functional theory (DFT) calculations, particularly using methods like M06-2X with a 6-311+G(d,p) basis set, have been effectively employed to examine the stability and reactivity of pyrrolidine-derived iminium ions. nih.gov

These computational models are instrumental in understanding reactions where pyrrolidine or its derivatives act as catalysts. They can predict the equilibrium positions in reactions involving the transfer of the pyrrolidine moiety between different carbonyl compounds. nih.gov By calculating the relative energies of the various species involved—reactants, intermediates, transition states, and products—researchers can map out the most likely reaction pathways. This approach is particularly valuable in organocatalysis, where pyrrolidine derivatives are often used to form transient iminium ions that activate substrates towards nucleophilic attack. nih.gov

The insights gained from these computational studies on related systems can be extrapolated to predict the behavior of this compound in various chemical transformations. For example, understanding the stability of the amide bond and the influence of the ortho-iodo substituent on the electronic properties of the phenyl ring are critical aspects that computational modeling can address.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for validation. Techniques like DFT are adept at calculating nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

For pyrrolidine-containing compounds, computational studies have successfully predicted spectroscopic data that align well with experimental observations. nih.gov For example, the 1H NMR spectra of iminium salts derived from the reaction of pyrrolidine with cinnamaldehyde (B126680) have been computationally modeled and show good agreement with experimentally obtained spectra. nih.gov

In the context of this compound, computational chemistry can be used to predict its characteristic spectroscopic signatures. The calculated 1H and 13C NMR chemical shifts can help in the assignment of experimental spectra, especially for complex molecules where signal overlap can be an issue. Similarly, the prediction of IR absorption frequencies can aid in the identification of key functional groups, such as the amide carbonyl stretch. The comparison between the calculated and experimental spectra serves as a powerful tool for structural confirmation.

While specific data tables for this compound are not available in the provided search results, the established methodology in computational chemistry for predicting spectroscopic parameters for related pyrrolidine derivatives underscores its potential and importance in the study of this compound.

Future Research Directions and Unexplored Avenues for 1 2 Iodophenylcarbonyl Pyrrolidine

Development of Highly Efficient and Selective Novel Synthetic Routes

The development of new, efficient, and selective methods for synthesizing and transforming 1-(2-Iodophenylcarbonyl)pyrrolidine is a primary area for future research. Current synthetic strategies for similar compounds often rely on standard amide bond formation between 2-iodobenzoic acid and pyrrolidine (B122466). Future efforts could focus on innovative, atom-economical, and environmentally benign approaches.

One promising avenue is the exploration of palladium-catalyzed intramolecular C-H arylation . This strategy could lead to the synthesis of phenanthridinone-type structures, which are prevalent in biologically active molecules. nih.govrsc.org Research in this area would involve screening various palladium catalysts and ligands to achieve high yields and regioselectivity in the cyclization of this compound. beilstein-journals.orgnih.gov The development of phosphine-free palladium catalysis could also be a valuable goal, simplifying reaction conditions and reducing costs. nih.gov

| Research Focus | Potential Methodology | Desired Outcome |

| Novel Synthesis of the Core Structure | One-pot reactions, multicomponent reactions | Increased overall yield, reduced purification steps |

| Cyclization to Heterocycles | Palladium-catalyzed intramolecular C-H arylation | Access to phenanthridinone and related fused ring systems |

| Catalyst Development | High-throughput screening of ligands and catalysts | Highly active and selective catalysts with low loading |

| Green Chemistry Approaches | Use of greener solvents, phosphine-free catalysts | More sustainable and environmentally friendly syntheses |

Exploration of Unprecedented Reactivity Modes

The unique combination of a pyrrolidine ring and an ortho-iodobenzamide moiety in this compound opens the door to exploring novel and potentially unprecedented reactivity.

Photocatalysis presents a particularly exciting frontier. frontiersin.orgnih.gov Visible-light-mediated reactions could unlock new cyclization pathways or functionalizations that are not accessible through traditional thermal methods. For instance, photocatalytic generation of nitrogen-centered radicals from the amide could initiate intramolecular cyclizations onto the aryl ring. nih.gov Investigating the interplay between different photocatalysts and reaction conditions could lead to the discovery of switchable reaction pathways, yielding diverse molecular architectures from a single starting material. frontiersin.org

Another area of interest is the study of unusual cyclization cascades . The pyrrolidine ring can act as a directing group, influencing the reactivity of the ortho-iodobenzoyl part of the molecule. Research could focus on triggering radical relay mechanisms or formal [3+2] and [4+2] cycloadditions to construct complex polycyclic systems. frontiersin.orgcolab.wsnih.gov The development of methods for the stereoselective synthesis of cyclobutanes from pyrrolidines through radical intermediates also suggests intriguing possibilities for ring contraction reactions. udg.edu

| Reactivity Mode | Enabling Technology | Potential Products |

| Photocatalytic Activation | Visible-light photoredox catalysis | Novel heterocyclic scaffolds, products of C-H functionalization |

| Radical-Mediated Cyclizations | Radical initiators, photocatalysis | Fused ring systems, spirocycles |

| Directed C-H Functionalization | Transition metal catalysis | Regioselectively functionalized pyrrolidine and benzamide (B126) moieties |

| Ring Contraction/Expansion | Strain-release-driven reactions | Access to novel carbocyclic and heterocyclic frameworks |

Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring

To fully understand and optimize the novel synthetic routes and reactivity modes of this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, identification of transient intermediates, and elucidation of reaction mechanisms.

In-situ NMR spectroscopy , particularly ³¹P NMR for phosphorus-ligated palladium catalysts, can provide valuable information on the catalyst's behavior and the formation of key intermediates during a reaction. researchgate.net This technique would be instrumental in optimizing palladium-catalyzed C-H arylation reactions of this compound.

Other powerful techniques include in-situ FTIR and Raman spectroscopy . These methods can track the concentration of reactants, products, and key intermediates, providing a detailed kinetic profile of the reaction. The development of non-contact video analysis for monitoring colorimetric changes in amide coupling reactions also presents a novel and complementary approach. acs.org For palladium-catalyzed reactions, techniques like nanogap-enhanced Raman scattering (SERS) could offer unprecedented sensitivity for monitoring surface reactions on palladium nanoparticles.

| Spectroscopic Technique | Information Gained | Application Area |

| In-situ NMR (¹H, ¹³C, ³¹P) | Structural information on intermediates, catalyst speciation | Mechanistic studies of palladium-catalyzed cyclizations |

| In-situ FTIR/Raman | Reaction kinetics, detection of functional group transformations | Monitoring the progress of synthetic transformations in real-time |

| Mass Spectrometry | Identification of reaction intermediates and byproducts | Elucidation of complex reaction pathways |

| UV-Vis Spectroscopy | Monitoring of colored intermediates or catalysts | Studying photocatalytic reaction mechanisms |

Deeper Computational Mechanistic Insights into Complex Transformations

In conjunction with experimental studies, computational chemistry , particularly Density Functional Theory (DFT), will be indispensable for gaining a profound understanding of the complex transformations involving this compound. sciopen.comsioc-journal.cnrsc.org

DFT calculations can be employed to:

Elucidate reaction mechanisms: By mapping out the potential energy surfaces, transition states and intermediates for proposed reaction pathways can be identified. This is particularly valuable for understanding the regioselectivity and stereoselectivity of C-H activation and cyclization reactions. nih.govnih.gov

Predict reactivity and selectivity: Computational models can help predict how changes in the catalyst, ligands, or substrate structure will affect the outcome of a reaction, guiding the rational design of new experiments. sciopen.comnih.gov

Understand catalyst behavior: The interaction of the palladium catalyst with the substrate and ligands can be modeled to understand the factors that control catalyst activity and stability. rsc.org

Investigate excited-state properties: For photocatalytic reactions, computational methods can be used to study the electronic structure of the excited states of the photocatalyst and substrate, providing insights into the initial steps of the photochemical process. figshare.com

Future computational work should focus on building accurate models for the palladium-catalyzed C-H arylation of this compound, exploring the factors that govern the activation of the pyrrolidine C-H bonds, and investigating the mechanism of potential photocatalytic transformations.

| Computational Method | Research Question | Expected Insight |

| Density Functional Theory (DFT) | What is the mechanism of palladium-catalyzed C-H arylation? | Identification of transition states and intermediates, understanding of regioselectivity. |

| Molecular Dynamics (MD) | How does the solvent and other reaction components influence the reaction? | Understanding of dynamic effects and solvation on the reaction pathway. |

| Time-Dependent DFT (TD-DFT) | What are the key steps in the photocatalytic activation of the molecule? | Characterization of excited states and prediction of photochemical reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does a complex catalytic system (e.g., enzyme or large ligand) influence reactivity? | Modeling of large systems to understand catalyst-substrate interactions. |

By systematically pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, leading to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.